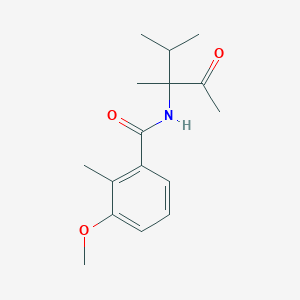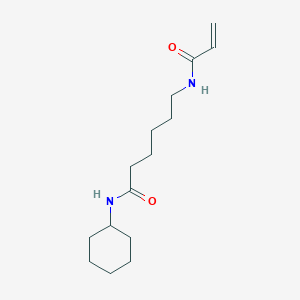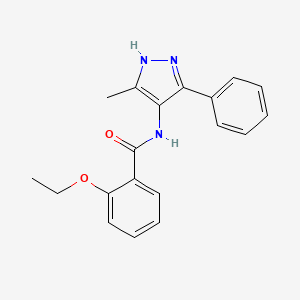
(3alpha,16alpha)-16-Bromo-3,7-dihydroxyandrost-5-en-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3α,16α)-16-Bromo-3,7-dihidroxiandrost-5-en-17-ona es un compuesto esteroideo sintético. Se deriva estructuralmente de la androstano y presenta grupos funcionales bromo e hidroxilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (3α,16α)-16-Bromo-3,7-dihidroxiandrost-5-en-17-ona típicamente involucra múltiples pasos a partir de un precursor esteroideo adecuado. La bromación en la posición 16 se puede lograr utilizando bromo o N-bromosuccinimida (NBS) en condiciones controladas. La hidroxilación en las posiciones 3 y 7 se puede introducir utilizando agentes oxidantes específicos como el tetróxido de osmio o el peróxido de hidrógeno en presencia de catalizadores.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso normalmente incluiría pasos para la bromación, hidroxilación y purificación utilizando técnicas como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
(3α,16α)-16-Bromo-3,7-dihidroxiandrost-5-en-17-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar a cetonas o ácidos carboxílicos utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El compuesto se puede reducir para eliminar el átomo de bromo o para convertir los grupos hidroxilo en átomos de hidrógeno utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El átomo de bromo se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, trióxido de cromo.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Yoduro de sodio en acetona para reacciones de intercambio de halógenos.
Principales productos formados
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de esteroides desbromados o totalmente reducidos.
Sustitución: Formación de esteroides yodados u otros esteroides sustituidos.
Aplicaciones Científicas De Investigación
(3α,16α)-16-Bromo-3,7-dihidroxiandrost-5-en-17-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor para la síntesis de otros compuestos esteroideos.
Biología: Se estudia por sus efectos en los procesos celulares y la regulación hormonal.
Medicina: Se investiga para posibles usos terapéuticos en el tratamiento de desequilibrios hormonales y ciertos cánceres.
Industria: Se utiliza en el desarrollo de productos farmacéuticos basados en esteroides y productos químicos de investigación.
Mecanismo De Acción
El mecanismo de acción de (3α,16α)-16-Bromo-3,7-dihidroxiandrost-5-en-17-ona implica su interacción con los receptores hormonales esteroideos. Puede modular la actividad de estos receptores, influyendo en la expresión génica y las funciones celulares. Los grupos bromo e hidroxilo juegan un papel crucial en su afinidad de unión y especificidad hacia estos receptores.
Comparación Con Compuestos Similares
Compuestos similares
3α,16α-Dihidroxiandrostenona: Un compuesto similar con grupos hidroxilo pero sin el átomo de bromo.
16-Hidroxidehidroepiandrosterona: Otro esteroide con hidroxilación en la posición 16 pero con una estructura general diferente.
Unicidad
(3α,16α)-16-Bromo-3,7-dihidroxiandrost-5-en-17-ona es único debido a la presencia del átomo de bromo en la posición 16, lo que puede alterar significativamente su reactividad química y actividad biológica en comparación con otros esteroides hidroxilados.
Propiedades
Número CAS |
502848-96-6 |
|---|---|
Fórmula molecular |
C19H27BrO3 |
Peso molecular |
383.3 g/mol |
Nombre IUPAC |
(3R,7R,8R,9S,10R,13S,14S,16R)-16-bromo-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H27BrO3/c1-18-5-3-11(21)7-10(18)8-15(22)16-12(18)4-6-19(2)13(16)9-14(20)17(19)23/h8,11-16,21-22H,3-7,9H2,1-2H3/t11-,12+,13+,14-,15+,16-,18+,19+/m1/s1 |
Clave InChI |
ZYIKAQWGAUTCMD-AIFYEBACSA-N |
SMILES isomérico |
C[C@]12CC[C@H](CC1=C[C@@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)Br)C)O)O |
SMILES canónico |
CC12CCC(CC1=CC(C3C2CCC4(C3CC(C4=O)Br)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12592497.png)
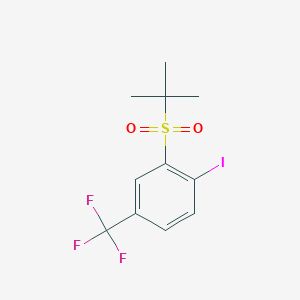

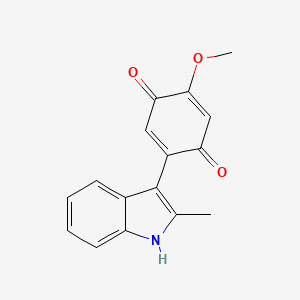
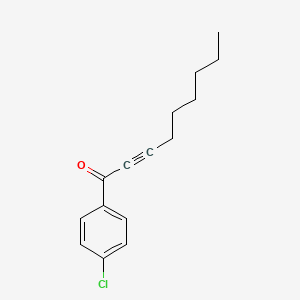

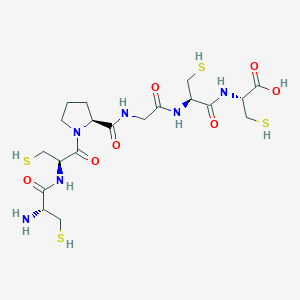
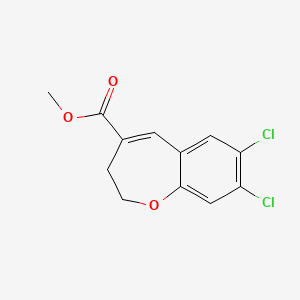
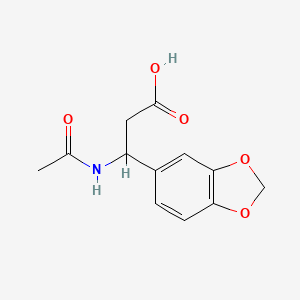
![N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12592562.png)

